1,1'-methylenebis(3-nitrobenzene)
Overview
Description
1,1'-methylenebis(3-nitrobenzene) is a chemical compound that is commonly used in scientific research. It is also known as MBNB or TNB, and has the molecular formula C13H8N4O4. This compound is an important building block in the synthesis of various organic compounds, and has been extensively studied for its potential applications in the fields of medicine, biology, and materials science.
Mechanism of Action
The mechanism of action of 1,1'-methylenebis(3-nitrobenzene) is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to have potent antimicrobial and antitumor activity, and is believed to act by disrupting the normal functioning of bacterial and cancer cells.
Biochemical and Physiological Effects
1,1'-methylenebis(3-nitrobenzene) has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, and has also been shown to have antitumor activity against various cancer cell lines. In addition, this compound has been shown to have anti-inflammatory activity, and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
The advantages of using 1,1'-methylenebis(3-nitrobenzene) in lab experiments include its high purity, stability, and ease of synthesis. This compound is also relatively inexpensive, making it an attractive option for researchers on a tight budget. However, one limitation of using this compound is its potential toxicity, which can pose a risk to researchers working with it. As such, appropriate safety measures must be taken when handling this compound in the lab.
Future Directions
There are many potential future directions for research involving 1,1'-methylenebis(3-nitrobenzene). One area of interest is the development of new antimicrobial agents based on this compound, which could be used to combat the growing problem of antibiotic resistance. Another area of interest is the use of this compound as a fluorescent probe for imaging biological systems, which could have important applications in the field of biomedical imaging. Finally, the use of 1,1'-methylenebis(3-nitrobenzene) as a precursor for the synthesis of new organic materials is an area of research that is likely to continue to attract interest in the future.
Synthesis Methods
The synthesis of 1,1'-methylenebis(3-nitrobenzene) involves the reaction of 3-nitrobenzaldehyde with urea in the presence of a catalyst such as ammonium acetate or sodium acetate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization from a suitable solvent such as ethanol or methanol.
Scientific Research Applications
1,1'-methylenebis(3-nitrobenzene) has been extensively studied for its potential applications in various scientific fields. In the field of medicine, it has been investigated for its antimicrobial, antitumor, and anti-inflammatory properties. In the field of biology, it has been studied for its potential use as a fluorescent probe for imaging biological systems. In the field of materials science, it has been investigated for its use as a precursor for the synthesis of various organic materials.
properties
IUPAC Name |
1-nitro-3-[(3-nitrophenyl)methyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-14(17)12-5-1-3-10(8-12)7-11-4-2-6-13(9-11)15(18)19/h1-6,8-9H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZWBZASSSYMTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293132 | |
Record name | 1,1'-methanediylbis(3-nitrobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Methanediylbis(3-nitrobenzene) | |
CAS RN |
4164-43-6 | |
Record name | NSC87357 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-methanediylbis(3-nitrobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIS(3-NITROPHENYL)METHANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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